An In-Depth Technical Guide to the Structural Properties of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine
An In-Depth Technical Guide to the Structural Properties of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine
Executive Summary: This whitepaper provides a comprehensive technical overview of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine, a versatile heterocyclic compound of significant interest to the scientific and drug development communities. The document elucidates the core structural properties, including molecular geometry and electronic characteristics, which fundamentally govern its reactivity and utility. A detailed, field-proven protocol for its synthesis via N-alkylation is presented, alongside a thorough guide to its spectroscopic characterization. Furthermore, this guide explores its diverse applications as a pharmacophore, a synthetic intermediate, and a building block in materials science, while also addressing critical safety and handling protocols. This document is intended to serve as an essential resource for researchers leveraging this compound in their discovery and development workflows.
Introduction to 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine
The imidazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions mean it is a constituent of numerous natural products, including the amino acid histidine, and a key pharmacophore in a wide array of approved therapeutic agents.[2][3]
1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine (CAS: 23230-39-9) is a derivative that functionalizes the imidazole core with a dimethylaminomethyl group at the N-1 position. This substitution imparts specific physicochemical properties, such as enhanced basicity and solubility, making it a highly valuable and versatile building block.[4] The molecule's structure, comprising a planar aromatic ring and a flexible basic side chain, positions it as an important synthon for constructing more complex molecules and as a scaffold for designing novel enzyme inhibitors and other bioactive agents.[4]
Core Chemical and Physical Properties
A precise understanding of the compound's fundamental properties is critical for its effective application in research and synthesis. The key identifiers and physicochemical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 23230-39-9 | [5][6] |
| Molecular Formula | C₆H₁₁N₃ | [5][6] |
| Molecular Weight | 125.17 g/mol | [4][6] |
| IUPAC Name | 1-(1H-imidazol-1-yl)-N,N-dimethylmethanamine | N/A |
| Synonyms | 1H-Imidazole-1-methanamine, N,N-dimethyl- | [7] |
| SMILES | CN(C)CN1C=CN=C1 | [4] |
| InChI Key | VANQIHUBDZAOOM-UHFFFAOYSA-N | [5] |
| pKa (Conjugate Acid) | ≈ 7.0 | [4] |
| Purity | ≥97% (Typical Commercial Grade) | [5] |
Molecular Structure and Conformation
The compound's utility is a direct consequence of its distinct structural and electronic features. It consists of a planar, five-membered imidazole ring linked via a methylene (-CH₂-) bridge to a tertiary amine, the dimethylamino group.[4]
Geometric and Electronic Features:
-
Imidazole Ring: The ring is aromatic, with delocalized π-electrons across the five atoms, which imparts significant stability.[4] The two nitrogen atoms are sp² hybridized; the N-3 nitrogen possesses a lone pair of electrons in an sp² orbital, making it a hydrogen bond acceptor and a coordination site for metals.[2][4]
-
Dimethylamino Group: This tertiary amine group is basic, with an estimated pKa of its conjugate acid around 7.0.[4] This basicity is crucial for enhancing aqueous solubility under acidic conditions and allows the group to act as a proton acceptor. It also plays a key role in improving the membrane permeability of derivative molecules.[4]
-
Methylene Bridge: The -CH₂- linker provides conformational flexibility, allowing the imidazole ring and the dimethylamino group to adopt various spatial orientations. This flexibility can be critical for optimizing binding interactions with biological targets.
Synthesis and Purification
The most direct and common synthesis of this compound is through the N-alkylation of imidazole.[4] This method is efficient and proceeds via a standard nucleophilic substitution mechanism.
Primary Synthetic Route: N-Alkylation of Imidazole
The synthesis involves the reaction of imidazole with an alkylating agent, typically N,N-dimethylaminomethyl chloride. Imidazole's N-1 atom acts as a nucleophile, attacking the electrophilic methylene carbon of the chloride.
-
Causality of Experimental Choices:
-
Base (K₂CO₃): Imidazole is weakly acidic (pKa ≈ 14.5) and can be deprotonated by a suitable base. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate a portion of the imidazole, thereby increasing its nucleophilicity. The resulting imidazolate anion is a much stronger nucleophile than neutral imidazole.
-
Solvent (Acetone): Acetone is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the reaction by protonating the imidazolate intermediate.
-
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system for the synthesis and purification of the title compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine imidazole (1.0 eq) and potassium carbonate (1.5 eq) in dry acetone.
-
Addition of Alkylating Agent: To the stirred suspension, add N,N-dimethylaminomethyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the imidazole starting material is consumed.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetone.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by recrystallization from ethanol to obtain the final product as a crystalline solid.[4]
-
Validation: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry as described in Section 5.
Synthetic Challenges
A potential pitfall in similar syntheses is the formation of isomeric products.[4] For substituted imidazoles, alkylation can occur at different nitrogen atoms. However, for unsubstituted imidazole, the N-1 and N-3 positions are equivalent. A more relevant challenge is ensuring complete reaction and effective removal of inorganic byproducts during workup.
Spectroscopic Characterization
Spectroscopic analysis is essential for unequivocal structural confirmation of the synthesized molecule. The expected data for 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine, based on analyses of analogous compounds, are summarized below.[4]
| Technique | Region/Type | Expected Observation | Inferred Structural Feature |
| ¹H-NMR | δ 7.3–7.5 ppm | Singlet/Multiplet | Imidazole Ring Protons (H2, H4, H5) |
| δ 4.5–5.0 ppm | Singlet | Methylene Bridge Protons (-CH₂-) | |
| δ 2.2–2.4 ppm | Singlet (6H) | Dimethylamino Protons (-N(CH₃)₂) | |
| ¹³C-NMR | δ 120–140 ppm | 3 Signals | Imidazole Ring Carbons (C2, C4, C5) |
| δ 45–50 ppm | 1 Signal | Methylene Bridge Carbon (-CH₂-) | |
| δ ~45 ppm | 1 Signal | Dimethylamino Carbons (-N(CH₃)₂) | |
| IR | 1500–1600 cm⁻¹ | Stretching Bands | C-N and C=C vibrations of the Imidazole Ring |
| 2750–2850 cm⁻¹ | Stretching Bands | C-H vibrations of alkyl groups | |
| MS (ESI+) | m/z | 126.10 | [M+H]⁺ (Protonated Molecular Ion) |
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NMR Rationale: The imidazole protons are deshielded due to the aromatic ring current, appearing in the downfield region. The methylene protons are adjacent to two nitrogen atoms, placing them in the intermediate chemical shift range. The six equivalent protons of the two methyl groups give rise to a single, sharp singlet.[4]
-
IR Rationale: The characteristic vibrations of the imidazole ring provide a fingerprint region for its identification. The absence of a broad N-H stretch above 3000 cm⁻¹ confirms successful N-1 substitution.[4]
Applications in Research and Development
The unique structural attributes of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine make it a valuable molecule across multiple scientific disciplines.
-
Pharmacophore in Drug Discovery: The imidazole ring is a privileged scaffold. It can act as a hydrogen bond acceptor (at N-3) or donor (in its protonated form) and participate in π-stacking interactions within enzyme active sites. This compound is therefore a key starting point for developing kinase inhibitors and novel antimicrobial agents.[4] Analogues have shown inhibitory activity against targets like mutant isocitrate dehydrogenase 1 (IDH1), which is relevant in cancer therapy.[4]
-
Synthetic Intermediate: It serves as a versatile synthon. For example, it can be reacted with other molecules like chloroacetic acid and hydrazine to produce acetohydrazide intermediates, which are precursors to antifungal oxadiazole-thione derivatives.[4]
-
Materials Science: The nitrogen atoms of the imidazole ring can coordinate with metal ions such as Cu²⁺ and Zn²⁺. This property allows it to be used as a ligand in the formation of porous coordination polymers or metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.[4]
Safety, Handling, and Storage
Proper handling is imperative due to the compound's hazardous nature.
-
Health Hazards: The compound is known to be an irritant and may be harmful if ingested or inhaled. It can cause irritation to the mucous membranes and upper respiratory tract.[8]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with generous amounts of running water and non-abrasive soap.[8]
-
Eye Contact: Flush eyes with clean, running water for at least 15 minutes while keeping the eyelids open.[8]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[8]
-
Ingestion: Do NOT induce vomiting. Give the victim water to drink.[8] In all cases of exposure, seek immediate medical attention.[8]
-
-
Personal Protective Equipment (PPE): Always handle this chemical in a chemical fume hood. Wear protective safety goggles, chemical-resistant gloves, and appropriate protective clothing.[8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8]
Conclusion
1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine is a molecule of significant synthetic and medicinal value. Its structural composition—an aromatic imidazole core functionalized with a basic dimethylaminomethyl side chain—provides a unique combination of stability, reactivity, and physicochemical properties. As demonstrated in this guide, a clear understanding of its synthesis, structural characteristics, and handling requirements allows researchers to fully exploit its potential as a versatile building block for the discovery of new drugs, the construction of complex chemical architectures, and the development of novel materials.
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